molecular formula C8H9NO B8408983 Pyridine, 3-(2-methoxyethenyl)-

Pyridine, 3-(2-methoxyethenyl)-

Cat. No. B8408983
M. Wt: 135.16 g/mol
InChI Key: YVPNYPQBNGOMCO-UHFFFAOYSA-N
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Patent
US05744488

Procedure details

Phenyllithium (111 ml of 1.8M solution in ether) was added dropwise to a stirred suspension of (methoxymethyl) triphenylphosphonium chloride (68.6 g) in dry ether (600 ml) at -50° C. The mixture was stirred at -50° C. for 2 hours and then allowed to reach 0° C. over 30 minutes. 3-Pyridinecarboxaldehyde (10.70 g) was added dropwise with stirring, and the mixture was stirred at room temperature for 18 hours. Anexcess of ammonium chloride solution was then added and the layers were separated. The aqueous layer was separated and washed with ether, and the organic layers were combined and dried (MgSO4). The solvent was evaporated and the residue was chromatographed on silica gel initially using ethyl acetate/hexane (1:4) as eluant. The polarity was gradually increased to ethyl acetate/hexane (1:1) to give the pure product as an oil(8.82 g) which was used directly in the next stage.
Quantity
111 mL
Type
reactant
Reaction Step One
Quantity
68.6 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1([Li])C=CC=CC=1.[Cl-].[CH3:9][O:10][CH2:11][P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[N:31]1[CH:36]=[CH:35][CH:34]=[C:33]([CH:37]=O)[CH:32]=1.[Cl-].[NH4+]>CCOCC>[CH3:9][O:10][CH:11]=[CH:37][C:33]1[CH:32]=[N:31][CH:36]=[CH:35][CH:34]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
111 mL
Type
reactant
Smiles
C1(=CC=CC=C1)[Li]
Name
Quantity
68.6 g
Type
reactant
Smiles
[Cl-].COC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
600 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
10.7 g
Type
reactant
Smiles
N1=CC(=CC=C1)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-50 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at -50° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
to reach 0° C. over 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
with stirring
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
the layers were separated
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
WASH
Type
WASH
Details
washed with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed on silica gel initially using ethyl acetate/hexane (1:4) as eluant
TEMPERATURE
Type
TEMPERATURE
Details
The polarity was gradually increased to ethyl acetate/hexane (1:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC=CC=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 8.82 g
YIELD: CALCULATEDPERCENTYIELD 65.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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